
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide
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Overview
Description
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide is a useful research compound. Its molecular formula is C16H14Cl2N4O2S and its molecular weight is 397.27. The purity is usually 95%.
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Biological Activity
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural framework that includes:
- Pyrazole and Thiazole Moieties : These heterocycles are known for their diverse biological activities.
- Ethyl Linker : This connects the thiazole to the dichlorophenoxyacetamide group, influencing the compound's pharmacokinetics.
- Dichlorophenoxy Group : This moiety is often associated with herbicidal properties but may also contribute to anticancer activity.
The molecular formula for this compound is C16H15Cl2N4OS, and its molecular weight is approximately 368.4 g/mol .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Key findings include:
- Inhibition of Cancer Cell Proliferation : The compound has shown antiproliferative effects against various cancer cell lines, including:
- A549 (Lung Cancer) : IC50 values indicate strong inhibition of cell growth.
- MCF-7 (Breast Cancer) : The compound effectively reduces viability in this cell line.
- HeLa (Cervical Cancer) : Demonstrated significant cytotoxicity .
The proposed mechanism of action involves:
- Kinase Inhibition : Molecular docking studies suggest that the compound may inhibit key kinases such as c-Met and VEGFR-2, which are critical in cancer progression .
- Apoptosis Induction : Evidence suggests that treatment with the compound leads to increased apoptosis in cancer cells, potentially through the activation of caspases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following aspects are noteworthy:
Research suggests that modifications to these moieties can lead to derivatives with enhanced biological profiles.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds, providing insights into potential therapeutic applications:
- Antitumor Activity : A study reported that thiazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, with some showing IC50 values comparable to established chemotherapeutics like doxorubicin .
- Anti-inflammatory Effects : Related compounds have demonstrated strong inhibition of cyclooxygenase enzymes, suggesting potential applications in treating inflammatory diseases .
- Antimicrobial Properties : Investigations into thiazole-containing compounds revealed promising antimicrobial activities against a range of pathogens, indicating a broader therapeutic potential beyond oncology .
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that similar compounds inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism likely involves disruption of cellular processes critical for bacterial survival.
Anticancer Properties
Research indicates that N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide can induce apoptosis in cancer cell lines. The proposed mechanisms include:
- Enzyme Inhibition : Targeting kinases or demethylases crucial for cancer cell proliferation.
- DNA Interaction : Disrupting normal cellular functions by binding to DNA or RNA.
- Reactive Oxygen Species Generation : Inducing oxidative stress leading to cell death.
Data Table: Summary of Biological Activities
Study 1: Antimicrobial Efficacy
In a published study, derivatives similar to this compound were evaluated for their antimicrobial activity using the turbidimetric method. Results indicated promising inhibition against both Gram-positive and Gram-negative bacteria.
Study 2: Anticancer Activity
A recent investigation assessed the anticancer potential of the compound against various cancer cell lines, including MCF7 (breast cancer). The results demonstrated a dose-dependent decrease in cell viability, comparable to established chemotherapeutics.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4O2S/c17-11-2-3-14(13(18)8-11)24-9-15(23)19-6-4-12-10-25-16(21-12)22-7-1-5-20-22/h1-3,5,7-8,10H,4,6,9H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDSVZFSTBYGRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC(=CS2)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.